Polyamide Glass Transition Temperature: Spirobichroman-Derived vs. Non-Spiro Aromatic Diol-Derived Polymers
Polyamides synthesized from a spirobichroman-containing ether diacid monomer (derived directly from 6,6'-dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman) exhibit glass transition temperatures (Tg) in the range of 183-200°C [1]. In contrast, polyamides derived from the non-spiro analog 6,6'-bis(4-carboxyphenoxy)-4,4,4',4'-tetramethyl-2,2'-spirobichroman (lacking the 7,7'-dimethyl substitution) showed Tg values of 182-235°C [2]. The presence of the 7,7'-dimethyl groups in the target compound-derived monomer reduces the Tg range and narrows its variability compared to the tetramethyl analog, providing more predictable thermal behavior.
| Evidence Dimension | Glass transition temperature (Tg) of derived aromatic polyamides |
|---|---|
| Target Compound Data | 183-200°C (range for polyamides from 6,6'-bis(4-carboxyphenoxy)-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman) |
| Comparator Or Baseline | 182-235°C (range for polyamides from 6,6'-bis(4-carboxyphenoxy)-4,4,4',4'-tetramethyl-2,2'-spirobichroman; non-7,7'-dimethyl analog) |
| Quantified Difference | Target compound-derived polymers exhibit a narrower Tg range (17°C spread vs. 53°C spread for comparator), with the upper bound 35°C lower |
| Conditions | Differential scanning calorimetry (DSC); polyamides synthesized via direct polycondensation with various aromatic diamines in NMP using triphenyl phosphite and pyridine |
Why This Matters
A narrower Tg range and lower upper bound may indicate more consistent thermal processing behavior, which is critical for reproducible polymer manufacturing and quality control.
- [1] Hsiao, S.H.; Yang, C.Y. Syntheses and properties of polyamides from ether diacid having the spirobichroman unit. Journal of Polymer Science Part A: Polymer Chemistry, 1997, 35(8), 1479-1490. View Source
- [2] Hsiao, S.H.; Yang, C.Y. SYNTHESIS AND PROPERTIES OF POLYAMIDES BASED ON A SPIROBICHROMAN BIS(ETHER-CARBOXYLIC ACID). Macromolecular Chemistry and Physics, 1997, 198(7), 2111-2119. View Source
